6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Kinase inhibition Purinergic receptor modulation Structure-activity relationship

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine (CAS 2320642-64-4) is a synthetic small molecule featuring a purine core linked via a piperidine spacer to a cyclopropyl-substituted pyrimidine. It belongs to the class of purine derivatives, a group frequently investigated for kinase inhibition and purinergic receptor modulation.

Molecular Formula C18H21N7O
Molecular Weight 351.414
CAS No. 2320642-64-4
Cat. No. B2695346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine
CAS2320642-64-4
Molecular FormulaC18H21N7O
Molecular Weight351.414
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5
InChIInChI=1S/C18H21N7O/c1-2-13(1)14-7-15(20-9-19-14)26-8-12-3-5-25(6-4-12)18-16-17(22-10-21-16)23-11-24-18/h7,9-13H,1-6,8H2,(H,21,22,23,24)
InChIKeyQMDDLYQQDBRDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine for Research Procurement: Compound Class and Identity Verification


6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine (CAS 2320642-64-4) is a synthetic small molecule featuring a purine core linked via a piperidine spacer to a cyclopropyl-substituted pyrimidine [1]. It belongs to the class of purine derivatives, a group frequently investigated for kinase inhibition and purinergic receptor modulation. Reliable, quantitative biological profiling data for this specific compound are currently absent from primary literature, patents, and major authoritative databases indexed by the search constraints applied.

Procurement Risk Assessment for 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine: Why In-Class Analogs Cannot Be Interchanged


In the absence of publicly disclosed quantitative pharmacological data for 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine, the scientific risk of substituting a closely related analog is undefined and therefore maximal [1]. Purine-based scaffolds with piperidine-pyrimidine substituents often exhibit steep structure-activity relationships (SAR) where minor modifications (e.g., linker length, heterocycle substitution, cyclopropyl vs. tert-butyl) can invert target selectivity, alter potency by orders of magnitude, or introduce off-target liabilities. Without head-to-head comparative data, any generic substitution is scientifically unsupported and may invalidate experimental conclusions.

Quantitative Differentiation Evidence for 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine


No Admissible Comparator-Based Quantitative Evidence Identified

An exhaustive search across primary research papers, patents (including WO2023230038A1 and US20150105382A1), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor datasheets did not yield any quantitative, comparator-based differentiation data for 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine that meets the evidence admission criteria [1]. The compound appears in vendor catalogs with generic descriptions; however, these sources are excluded per the provided absolute source exclusion list. No direct head-to-head comparisons, cross-study comparable data, or robust class-level inferences could be established.

Kinase inhibition Purinergic receptor modulation Structure-activity relationship

Research Application Scenarios for 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine Based on Available Structural Inference


Exploratory Kinase Selectivity Profiling

Given its purine core, this compound may serve as a starting point for kinase panel screening to establish its selectivity fingerprint against a broad panel of recombinant kinases [1]. However, any application scenario is speculative in the absence of disclosed potency data, and procurement should be contingent on the user's willingness to generate primary pharmacological data.

Structure-Activity Relationship (SAR) Studies in Purinergic Signaling

The cyclopropylpyrimidine substituent differentiates this compound from common purine analogs. Researchers investigating purinergic receptors (e.g., P2Y subtypes) might use it as a tool to probe the chemical space around piperidine-linked pyrimidine-purines, but only after confirming target engagement and selectivity experimentally [1].

Computational Docking and Pharmacophore Modeling

The compound's well-defined structure allows for in silico docking studies against purine-binding targets (e.g., NSD2, CDKs). Such computational experiments can generate hypotheses for subsequent in vitro validation, but cannot substitute for missing empirical comparator data [1].

Quote Request

Request a Quote for 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.